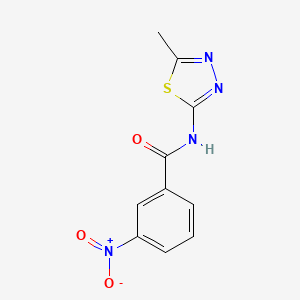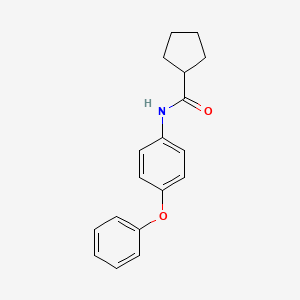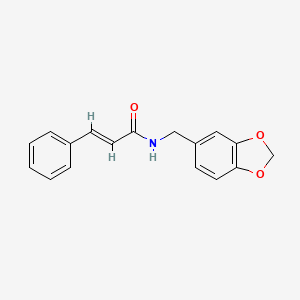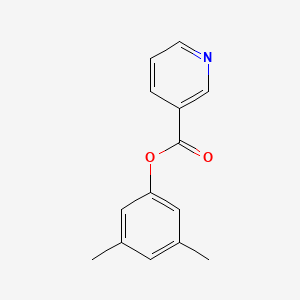![molecular formula C13H11N5O4 B5729490 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone, also known as NPC1161B, is a semi-synthetic compound with potential anti-tumor and anti-viral properties. It belongs to the class of benzaldehyde semicarbazone derivatives and has been studied extensively for its therapeutic potential.
Aplicaciones Científicas De Investigación
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been studied extensively for its anti-tumor and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has also been studied for its anti-viral properties, particularly against the hepatitis B virus. In addition, 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been investigated as a potential anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in tumor growth and viral replication. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has also been shown to inhibit cell proliferation and migration. In addition, 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has several advantages for lab experiments. It is a semi-synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models, making it a safe compound to work with in the laboratory. However, 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone. One area of research is to further investigate its anti-tumor properties and its potential use as a cancer treatment. Another area of research is to investigate its anti-viral properties and its potential use as a treatment for viral infections. In addition, future research could investigate the mechanism of action of 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone and its effects on various cellular processes. Finally, future research could investigate ways to improve the solubility of 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone to make it easier to work with in lab experiments.
Métodos De Síntesis
4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone is synthesized by the reaction of 4-hydroxybenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting product is then treated with 5-nitro-2-pyridinecarboxaldehyde to obtain 4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone. The synthesis method has been optimized to produce high yields of the compound and has been reported in several research articles.
Propiedades
IUPAC Name |
[[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c14-13(19)17-16-7-9-1-4-11(5-2-9)22-12-6-3-10(8-15-12)18(20)21/h1-8H,(H3,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJTPHRGQWAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[4-(5-Nitropyridin-2-yl)oxyphenyl]methylideneamino]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)

![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)


![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)

![2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)

![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)
![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)
![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)